An In-depth Technical Guide to 2,2-Difluoropropane-1,3-diol (CAS Number: 428-63-7)
An In-depth Technical Guide to 2,2-Difluoropropane-1,3-diol (CAS Number: 428-63-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoropropane-1,3-diol is a fluorinated building block of significant interest in medicinal chemistry and materials science. The introduction of the gem-difluoro motif can substantially alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of 2,2-Difluoropropane-1,3-diol, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications as a key intermediate in the development of bioactive compounds.
Chemical and Physical Properties
2,2-Difluoropropane-1,3-diol, also known as 2,2-difluoro-1,3-propanediol, is a diol characterized by the presence of two fluorine atoms on the central carbon of a propane chain.[1] This structural feature imparts unique properties compared to its non-fluorinated analog.[1]
Table 1: Physicochemical Properties of 2,2-Difluoropropane-1,3-diol
| Property | Value | Reference(s) |
| CAS Number | 428-63-7 | [2][3] |
| Molecular Formula | C₃H₆F₂O₂ | [2][3] |
| Molecular Weight | 112.08 g/mol | [2][4] |
| Appearance | White to yellow solid or semi-solid | [5] |
| Melting Point | 52.53 °C | [2] |
| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [2] |
| Density | 1.334 g/cm³ | [1] |
| Refractive Index | 1.376 | [1] |
| InChI Key | AMCKYDINHDOOCB-UHFFFAOYSA-N | [5] |
| SMILES | C(C(CO)(F)F)O | [4] |
Synthesis of 2,2-Difluoropropane-1,3-diol
The synthesis of 2,2-Difluoropropane-1,3-diol is most commonly achieved through the reduction of diethyl 2,2-difluoromalonate.[6]
Experimental Protocol: Reduction of Diethyl 2,2-difluoromalonate
This protocol is based on a method described in patent literature.[6]
Materials:
-
Diethyl difluoropropanedioate (5.0 g, 24.7 mmol)
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Anhydrous Tetrahydrofuran (THF) (150 mL)
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1.0 M Lithium aluminum hydride (LiAlH₄) in THF (39.5 mL, 39.5 mmol)
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Deionized Water
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1M Hydrochloric acid (HCl) solution
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) at 0 °C, add 1.0 M LiAlH₄ in THF solution (39.5 mL, 39.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the dropwise addition of water (300 mL).
-
Adjust the pH of the mixture to 3 by adding 1M HCl solution.
-
Remove the water in vacuo.
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Extract the residue with EtOAc (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the title compound.
Expected Yield: 2.5 g (89%)[6]
Applications in Drug Development
The gem-difunctionalized propanediol scaffold is a valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and bioavailability, which are critical parameters in modern drug design.[1]
Role as a Bioisostere
The difluoromethylene group (CF₂) can act as a bioisostere for a carbonyl group (C=O) or a gem-dimethyl group (C(CH₃)₂). This substitution can modulate the electronic properties and conformation of a molecule, potentially leading to improved binding to biological targets.
Incorporation into Bioactive Molecules
2,2-Difluoropropane-1,3-diol serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its two hydroxyl groups provide handles for further chemical transformations, allowing for its incorporation into a wide range of molecular scaffolds. While specific, publicly detailed examples of its direct incorporation into late-stage clinical candidates are limited, its utility is evident in the broader context of fluorinated building blocks in drug discovery. The general strategy involves converting the diol to a more reactive intermediate, such as a dimesylate or ditosylate, which can then be used in nucleophilic substitution reactions to build the target molecule.
Safety and Handling
2,2-Difluoropropane-1,3-diol is classified as an irritant.[4]
Table 2: GHS Hazard Statements
| Hazard Code | Description | Reference(s) |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]
Conclusion
2,2-Difluoropropane-1,3-diol is a versatile and valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique properties, conferred by the gem-difluoro group, make it an attractive component for modifying molecular properties to enhance performance. The straightforward synthesis of this diol further adds to its appeal for researchers and drug development professionals. Further exploration of its incorporation into diverse molecular architectures is likely to yield new and improved therapeutic agents and advanced materials.
Future Perspectives
The strategic application of fluorinated building blocks like 2,2-Difluoropropane-1,3-diol is a continuing trend in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies for its efficient incorporation into complex molecules. Furthermore, a deeper understanding of the specific influence of the 2,2-difluoropropane-1,3-diol moiety on the pharmacokinetic and pharmacodynamic properties of drug candidates will be crucial for its rational application in drug design. As an example, the logical progression of its use could be in the synthesis of novel nucleoside analogs, where the diol would form the core of a carbocyclic ring, a common strategy in antiviral drug development.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2-difluoropropane-1,3-diol synthesis - chemicalbook [chemicalbook.com]
- 3. DE69825056T2 - 2-AMINOPROPAN-1,3-DIOL COMPOUNDS, THEIR MEDICAL APPLICATION AND INTERMEDIATES TO THEIR SYNTHESIS - Google Patents [patents.google.com]
- 4. 2,2-Difluoropropane-1,3-diol | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 6. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
